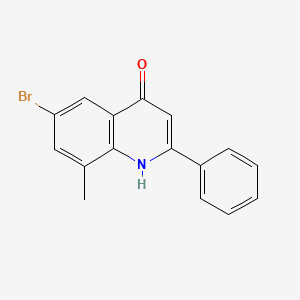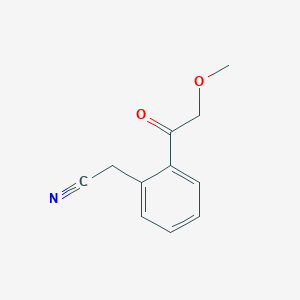
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is a versatile compound widely used in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique properties, which make it suitable for a range of applications, including the synthesis of polymers and hydrogels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester can be synthesized through free radical polymerization. This process involves the polymerization of 2-(dimethylamino)ethyl methacrylate and methacrylic acid. The reaction is typically carried out in an aqueous solution, where the substrate, such as a stainless steel mesh, is coated with the resulting super-hydrophilic hydrogel film .
Industrial Production Methods: In industrial settings, the compound is often produced using atom transfer radical polymerization (ATRP). This method allows for the synthesis of well-defined polymers under mild conditions, such as in bulk at 25°C. The process is solvent-free, making it environmentally friendly and efficient .
Analyse Chemischer Reaktionen
Types of Reactions: Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include quaternizing agents for the quaternization of tertiary amine moieties. The reactions are typically carried out under controlled conditions, such as specific pH and temperature ranges .
Major Products Formed: The major products formed from these reactions include quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers. These products exhibit significant antibacterial properties and are used in various applications, including medical and wound care .
Wissenschaftliche Forschungsanwendungen
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester has a wide range of scientific research applications. In chemistry, it is used to synthesize polymers and hydrogels with unique properties, such as thermo and pH dual-controllable oil/water separation materials . In biology and medicine, the compound is used to develop antibacterial agents and gene therapy vectors . In industry, it is used to create durable materials for electronics, medical devices, and surface coatings .
Wirkmechanismus
The mechanism of action of methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester involves the formation of stable complexes with DNA and other biological molecules. The compound’s molecular targets include bacterial cell membranes, where it exerts its antibacterial effects by disrupting membrane integrity . The pathways involved in its action include the polymerization and quaternization of tertiary amine moieties, which enhance its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Methacrylic acid, 2-(dimethylamino)-1-((dimethylamino)methyl)ethyl ester is unique compared to other similar compounds due to its dual functionality and versatility. Similar compounds include poly(2-(dimethylamino)ethyl methacrylate) and other methacrylate ester derivatives . These compounds share some properties but differ in their specific applications and reactivity.
Conclusion
This compound is a highly versatile compound with numerous applications in various fields. Its unique properties and ability to undergo various chemical reactions make it an essential component in the synthesis of advanced materials and biomedical applications.
Eigenschaften
CAS-Nummer |
21476-57-3 |
|---|---|
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
1,3-bis(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)11(14)15-10(7-12(3)4)8-13(5)6/h10H,1,7-8H2,2-6H3 |
InChI-Schlüssel |
AUBDFVCIDMEAKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(CN(C)C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dichlorophenyl)-1-[2-(2,5-dichlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13751447.png)


![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)



![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)






